2-(1-Aminopropan-2-yl)aniline
Description
2-(1-Aminopropan-2-yl)aniline (CAS 6640-63-7 for the free base; hydrochloride form: CAS 605668-98-2) is a secondary amine with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol. Structurally, it features an aniline group (a benzene ring with an amino substituent) attached to a propan-2-ylamine moiety. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for catalytic or stoichiometric reactions in synthetic chemistry .
Properties
CAS No. |
411210-76-9 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(1-aminopropan-2-yl)aniline |
InChI |
InChI=1S/C9H14N2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6,10-11H2,1H3 |
InChI Key |
TVPSYCMJPAGFIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC=CC=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Aromatic Ring Variations: Pyridine-containing analogs (e.g., 5-(1-Aminopropan-2-yl)-N,N-dimethylpyridin-2-amine) exhibit enhanced Lewis basicity due to the pyridine nitrogen, enabling coordination with metal catalysts like Yb(OTf)₃, as described in 4-phenylquinoline syntheses .
Substituent Diversity: Halogen and methoxy groups in 2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine alter electronic properties, increasing electrophilicity of the aromatic ring compared to the unsubstituted benzene in this compound .
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